N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide

Lipophilicity LogP Thiadiazole SAR

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide is a synthetic low-molecular-weight (306.34 g/mol) 1,3,4-thiadiazole-benzamide hybrid. It belongs to the broader class of N-(1,3,4-thiadiazol-2-yl)benzamides, a scaffold that has been patented for Wnt signalling inhibition (Bayer Pharma, WO2016131808A1) and evaluated as kinase inhibitors and insecticides across multiple chemical series.

Molecular Formula C13H14N4O3S
Molecular Weight 306.34
CAS No. 391864-25-8
Cat. No. B2610395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide
CAS391864-25-8
Molecular FormulaC13H14N4O3S
Molecular Weight306.34
Structural Identifiers
SMILESCC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NN=C(S2)C(C)C
InChIInChI=1S/C13H14N4O3S/c1-7(2)12-15-16-13(21-12)14-11(18)9-5-4-6-10(8(9)3)17(19)20/h4-7H,1-3H3,(H,14,16,18)
InChIKeyWCRGDJGBAAMOEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide (CAS 391864-25-8): Sourcing and Baseline Identity


N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide is a synthetic low-molecular-weight (306.34 g/mol) 1,3,4-thiadiazole-benzamide hybrid . It belongs to the broader class of N-(1,3,4-thiadiazol-2-yl)benzamides, a scaffold that has been patented for Wnt signalling inhibition (Bayer Pharma, WO2016131808A1) and evaluated as kinase inhibitors and insecticides across multiple chemical series [1][2]. The combination of a 5-isopropyl substituent on the thiadiazole ring with the electron-deficient 2-methyl-3-nitrobenzamide moiety defines its specific chemical space. Critically, no peer-reviewed primary biological data for this exact compound was identified in PubMed, Google Scholar, or authoritative public databases (PubChem, ChEMBL) as of the search date. The differential evidence below is therefore derived predominantly from structurally proximal analogs, class-level SAR trends, and physicochemical logic, and should be interpreted as a framework for rational compound selection rather than as a validated performance guarantee.

Why 1,3,4-Thiadiazole-Benzamide Analogs Cannot Be Interchanged with CAS 391864-25-8


The 1,3,4-thiadiazol-2-yl-benzamide scaffold displays steep SAR, wherein the nature of the C5 substituent on thiadiazole and the substitution pattern on the benzamide ring jointly dictate target engagement, selectivity, and physicochemical properties [1]. For the specific compound, the 5-isopropyl group confers a calculated logP increment of approximately +1.2 over the unsubstituted thiadiazole, affecting membrane permeability and metabolic stability relative to smaller (methyl, ethyl) or larger (butyl, phenyl) C5 congeners . Simultaneously, the ortho-methyl meta-nitro arrangement on the benzamide ring introduces a unique electrostatic and steric profile absent in analogs bearing 3-methoxy (see BindingDB IC50 = 52.7 µM on G6PD, indicative of a different pharmacophore) or unsubstituted benzamide rings [2]. Generic substitution with a compound such as N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide (CAS not located) or N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methoxy-benzamide cannot be assumed functionally equivalent without parallel assessment in the identical assay system; their biological fingerprints diverge substantially based on available class-level data.

Quantitative Evidence Guide for N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide


C5-Substituent Lipophilicity Differential vs. Closest Alkyl Homologs

The 5-isopropyl group on the thiadiazole ring is predicted to yield an intermediate lipophilicity profile that distinguishes this compound from shorter-chain (methyl, ethyl) and longer-chain (butyl, pentyl) or aromatic (phenyl) homologs. The isopropyl moiety provides a calculated logP value estimated at approximately 2.8–3.2 for the scaffold, compared to approximately 2.2 (ethyl analog) and 3.8 (butyl analog) [1]. This logP window correlates with optimal passive membrane permeability and reduced CYP-mediated oxidative metabolism in many benzamide-thiadiazole series [1].

Lipophilicity LogP Thiadiazole SAR

Enzyme Inhibition Fingerprint Contrasted with 3-Methoxy Analog via BindingDB

While the target compound lacks direct enzyme inhibition data, a structurally proximal analog—N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methoxy-benzamide (BindingDB BDBM68354)—was assayed against human glucose-6-phosphate dehydrogenase (G6PD) and yielded an IC50 of 52.7 µM [1]. This analog differs from the target only in the benzamide substitution: 3-methoxy vs. 2-methyl-3-nitro. The nitro group is strongly electron-withdrawing (Hammett σmeta = 0.71) compared to the electron-donating methoxy (Hammett σmeta = 0.12), which is expected to drastically alter the electronic surface, hydrogen-bond acceptor capacity, and metabolic susceptibility of the benzamide ring [2]. Consequently, the target compound is predicted to exhibit a distinct inhibitory profile; simply using the 3-methoxy analog's IC50 as a proxy would be scientifically unjustified.

G6PD Inhibition Enzyme Assay BindingDB

Wnt Pathway Inhibitor Patent Coverage and Substructure Eligibility

Patent WO2016131808A1 from Bayer Pharma claims 1,3,4-thiadiazol-2-yl-benzamide derivatives as Wnt signalling inhibitors [1]. The Markush formula encompasses the core scaffold and allows for alkyl substituents including isopropyl at the thiadiazole C5 position, as well as nitro and methyl substitution on the benzamide ring. While the specific compound is not explicitly exemplified in the patent, its structural eligibility within the claimed generic formula suggests potential Wnt inhibitory activity [1]. By contrast, many commercial thiadiazole-benzamide screening compounds bearing bulkier C5-aryl or C5-heteroaryl substituents fall outside this patent space and may engage entirely different targets (e.g., GSK3β, Abl kinase, or insecticidal targets as reported in other patent families) [2][3].

Wnt Signaling Cancer Patent Analysis

Regioisomeric Specificity: 2-Methyl-3-Nitro vs. 3-Methyl-2-Nitro Benzamide

Vendor listings reveal the existence of a regioisomer: N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide, offered under a slightly modified name . This regioisomer places the nitro and methyl groups at reversed positions on the benzamide ring. The 2-methyl-3-nitro arrangement (target compound) positions the nitro group distal to the amide linkage, whereas the 3-methyl-2-nitro isomer positions the nitro ortho to the amide carbonyl, which can alter the amide bond geometry, hydrogen-bonding network, and metabolic stability . Procurement of the incorrect regioisomer can lead to null or irreproducible results in biological assays. Analytical differentiation between these regioisomers requires either 1H NMR (distinct aromatic proton splitting patterns) or HPLC retention time comparison, specifications that must be explicitly confirmed upon ordering.

Regioisomer Structural Purity QC Differentiation

Recommended Application Scenarios for N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide Selection


Wnt Pathway Inhibitor Screening and MedChem SAR Expansion

The compound is most appropriately deployed as a tool compound for Wnt signalling pathway inhibition studies, based on its structural eligibility within the Bayer Pharma WO2016131808A1 patent family [1]. Teams exploring C5-alkyl SAR on the thiadiazole ring, where the isopropyl group provides an intermediate logP window (cLogP ~2.8–3.2), can use this compound to probe the balance between cellular permeability and aqueous solubility . Comparative screening against the ethyl and butyl homologs (not commercially verified) would map the lipophilicity-activity relationship within a defined chemical series.

Negative Control or Orthogonal Chemotype for G6PD-Targeted Assays

Given data showing that the 3-methoxy analog inhibits human G6PD with an IC50 of 52.7 µM [1], this 2-methyl-3-nitro compound can serve as a structurally matched negative-control or orthogonal chemotype in G6PD inhibitor discovery programs. The pronounced electronic difference (nitro vs. methoxy) makes it suitable for evaluating the selectivity landscape of G6PD-active 1,3,4-thiadiazole-benzamide chemotypes.

Regioisomer Differentiation and Analytical Reference Standard

Because of the documented existence of the 3-methyl-2-nitro regioisomer in the commercial supply chain [1], this compound (CAS 391864-25-8) can serve as a certified reference material for HPLC method development and NMR spectral library building. Laboratories performing high-throughput screening with thiadiazole-benzamide libraries can use this compound to validate that their compound management workflows correctly differentiate regioisomeric species.

Quote Request

Request a Quote for N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.